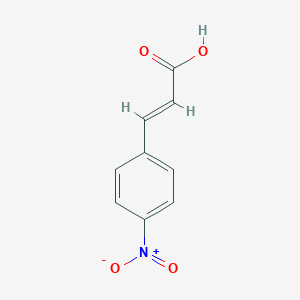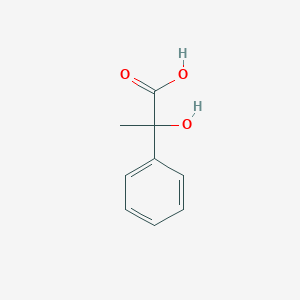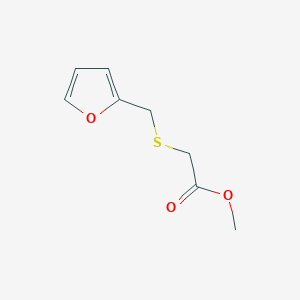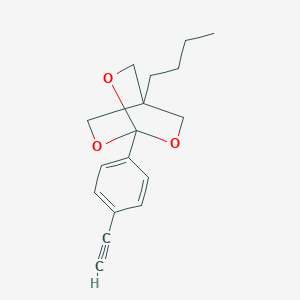
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-, also known as TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. TBOA is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the concentration of glutamate in the synaptic cleft. In
Mécanisme D'action
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- acts as a non-competitive inhibitor of glutamate transporters, including EAAT1, EAAT2, and EAAT3. It binds to the transporter protein and blocks the uptake of glutamate from the synaptic cleft into the astrocytes, leading to an increase in extracellular glutamate concentration. This, in turn, can activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Effets Biochimiques Et Physiologiques
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has been shown to induce seizures in animals and to cause neurotoxicity in vitro. It has also been demonstrated to impair learning and memory in rodents. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has also been shown to have neuroprotective effects in certain pathological conditions, such as ischemia and traumatic brain injury. These effects may be due to the ability of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- to modulate glutamate homeostasis and reduce excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- is its potency as a glutamate transporter inhibitor, which allows for the modulation of synaptic glutamate levels with low concentrations of the compound. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has also been shown to have off-target effects on other transporters and channels, which may complicate the interpretation of experimental results. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- is also highly toxic and can induce seizures and neurotoxicity, which requires careful handling and dosing in experiments.
Orientations Futures
Future research on 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- may focus on exploring its potential as a therapeutic agent for neurological disorders, such as epilepsy and stroke. This may involve the development of more selective and less toxic derivatives of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-, as well as the identification of specific targets and mechanisms of action. Additionally, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- may be used as a tool to investigate the role of glutamate transporters in different brain regions and cell types, as well as their interactions with other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- involves a multi-step process that includes the reaction of 4-ethynylphenylacetic acid with butylmagnesium bromide, followed by the addition of trioxane. The resulting product is then treated with hydrochloric acid to yield 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-. The purity of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- can be improved by recrystallization from methanol.
Applications De Recherche Scientifique
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has been extensively used in neuroscience research to investigate the role of glutamate transporters in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has also been used to study the neuroprotective effects of different compounds and to investigate the mechanisms underlying various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
Numéro CAS |
108614-27-3 |
|---|---|
Nom du produit |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- |
Formule moléculaire |
C17H20O3 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
4-butyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C17H20O3/c1-3-5-10-16-11-18-17(19-12-16,20-13-16)15-8-6-14(4-2)7-9-15/h2,6-9H,3,5,10-13H2,1H3 |
Clé InChI |
YAJGDRQWUSLQAJ-UHFFFAOYSA-N |
SMILES |
CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
SMILES canonique |
CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
Autres numéros CAS |
108614-27-3 |
Synonymes |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



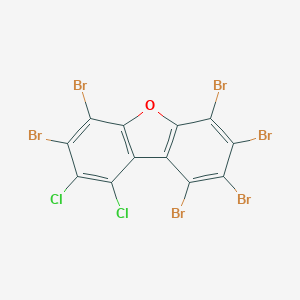
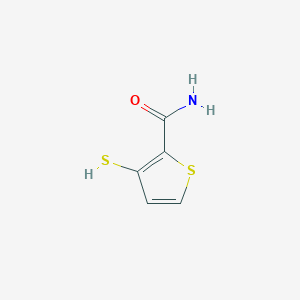
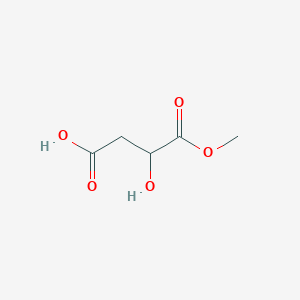
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
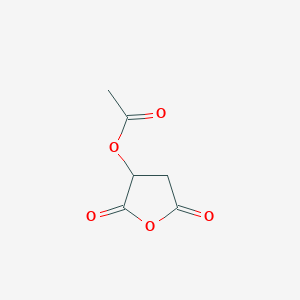
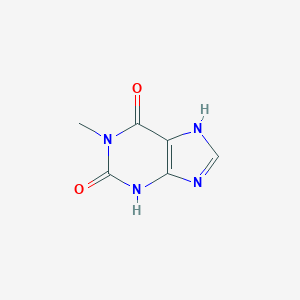
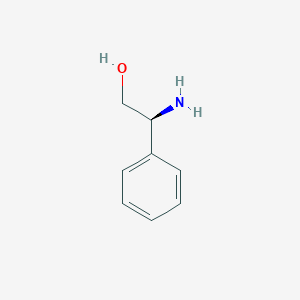

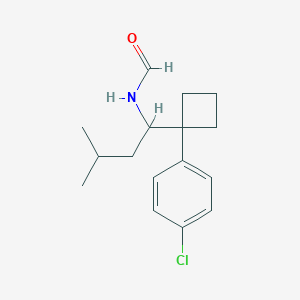

![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
